N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide
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Overview
Description
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. This often includes the use of metal-catalyzed reactions due to their efficiency and selectivity . The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-1H-indazole-3-carboxamide
- 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide
Uniqueness
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IOKFRBGHLOBMIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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